molecular formula C14H14N2O2S B2771508 N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-enamide CAS No. 2094447-16-0

N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-enamide

Cat. No.: B2771508
CAS No.: 2094447-16-0
M. Wt: 274.34
InChI Key: YBGMXWMDEOPDPZ-UHFFFAOYSA-N
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Description

N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-enamide is a synthetic organic compound that belongs to the class of enamides and thiazoles. This compound is characterized by the presence of a phenoxymethyl group attached to a thiazole ring, which is further connected to a prop-2-enamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-enamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a halogenated phenyl derivative with thiourea under basic conditions. This reaction forms the thiazole ring with a phenyl group attached.

    Attachment of the Phenoxymethyl Group: The phenoxymethyl group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a halomethylthiazole in the presence of a base.

    Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the phenoxymethylthiazole intermediate with acryloyl chloride in the presence of a base to form the prop-2-enamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases or catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while reduction may produce reduced enamide compounds.

Scientific Research Applications

N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-enamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}acetamide: Similar structure but with an acetamide moiety instead of a prop-2-enamide moiety.

    N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}but-2-enamide: Similar structure but with a but-2-enamide moiety instead of a prop-2-enamide moiety.

    N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-ynamide: Similar structure but with a prop-2-ynamide moiety instead of a prop-2-enamide moiety.

Uniqueness

N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-enamide is unique due to its specific combination of a phenoxymethyl group, a thiazole ring, and a prop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.

Properties

IUPAC Name

N-[[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-2-13(17)15-8-11-10-19-14(16-11)9-18-12-6-4-3-5-7-12/h2-7,10H,1,8-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGMXWMDEOPDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CSC(=N1)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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